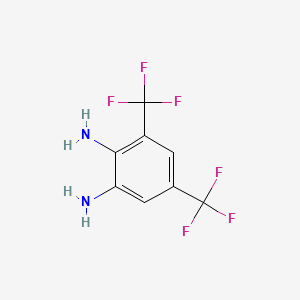

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLIJPMFMGTIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378286 | |

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-65-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of pharmacologically active molecules, with a specific focus on the COX-2 inhibitor Celecoxib.

Core Properties

This compound, with the CAS Number 367-65-7 , is a substituted aromatic diamine. Its trifluoromethyl groups significantly influence its chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry.[1]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 367-65-7 | [1] |

| Molecular Formula | C₈H₆F₆N₂ | [1] |

| Molecular Weight | 244.14 g/mol | [1] |

| Melting Point | 44-49 °C | |

| Appearance | Solid | |

| Solubility | Insoluble in water |

Spectral Data

-

¹H NMR: Spectral data for related compounds like N-phenyl-4-(trifluoromethyl)aniline show characteristic shifts for aromatic protons.[2] For 3,5-Bis(trifluoromethyl)bromobenzene, proton signals appear around δ 7.5-8.0 ppm.[3]

-

¹³C NMR: The carbon spectra of trifluoromethylated benzene derivatives exhibit characteristic quartets for the trifluoromethyl group and downfield shifts for the carbons attached to them.[4]

-

IR Spectroscopy: The infrared spectrum of related aromatic amines would show characteristic N-H stretching vibrations. For example, the IR spectrum of 3,5-bis(Trifluoromethyl)diphenylamine shows distinct peaks.[5]

-

Mass Spectrometry: The mass spectrum of related trifluoromethylated compounds, such as 1,3,5-Tris(trifluoromethyl)benzene, shows a prominent molecular ion peak.[6]

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene. This method is adapted from the synthesis of a structurally related compound, N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[7]

Experimental Protocol

Step 1: Synthesis of N-benzyl-2-nitro-3,5-bis(trifluoromethyl)aniline

-

Reaction Setup: In a round-bottom flask, dissolve 1-fluoro-2-nitro-3,5-bis(trifluoromethyl)benzene (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the solution, add benzylamine (1.1 equivalents) and potassium carbonate (1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reaction Setup: Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-

Final Product: Concentrate the filtrate under reduced pressure to obtain this compound.

Application in Drug Development: Synthesis of Celecoxib

This compound is a key precursor for the synthesis of various pharmacologically active compounds. A prominent example is its utility in the synthesis of Celecoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

The synthesis of Celecoxib involves the condensation of a substituted phenylhydrazine with a β-diketone.[8][9] While the direct precursor to Celecoxib is 4-hydrazinobenzenesulfonamide, the synthesis of analogs and related COX-2 inhibitors can utilize diamino compounds like this compound to introduce the trifluoromethylphenyl moiety, which can enhance drug efficacy and pharmacokinetic properties.

COX-2 Signaling Pathway and Inhibition by Celecoxib

Inflammatory stimuli lead to the release of arachidonic acid, which is converted by the COX-2 enzyme into prostaglandins.[10] These prostaglandins are key mediators of inflammation and pain. Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation and pain.[10][11]

Experimental Workflow for Celecoxib Synthesis

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as harmful if swallowed and causes serious eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique electronic properties, imparted by the two trifluoromethyl groups, make it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. The synthesis of COX-2 inhibitors like Celecoxib highlights the importance of such fluorinated intermediates in modern drug discovery.

References

- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 2. rsc.org [rsc.org]

- 3. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 1H NMR [m.chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)bromobenzene(328-70-1) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 7. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]

- 8. zenodo.org [zenodo.org]

- 9. nbinno.com [nbinno.com]

- 10. ClinPGx [clinpgx.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)-o-phenylenediamine

This guide provides a comprehensive overview of the synthetic routes for producing 3,5-Bis(trifluoromethyl)-o-phenylenediamine, a key intermediate for researchers, scientists, and professionals in drug development. The document details a plausible multi-step synthesis, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

3,5-Bis(trifluoromethyl)-o-phenylenediamine is a valuable building block in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties such as enhanced metabolic stability, lipophilicity, and altered electronic characteristics to target molecules. This guide outlines a robust, multi-step synthesis starting from the commercially available 1,3-bis(trifluoromethyl)benzene.

Proposed Synthetic Pathway

The most viable synthetic route involves a six-step process, commencing with the nitration of 1,3-bis(trifluoromethyl)benzene. The subsequent steps involve reduction, protection of the resulting amine, a second nitration, deprotection, and a final reduction to yield the target o-phenylenediamine.

digraph "Synthetic_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

edge [fontname="Arial", fontsize=9];

A [label="1,3-Bis(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="1-Nitro-3,5-bis(trifluoromethyl)benzene", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3,5-Bis(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="N-(3,5-Bis(trifluoromethyl)phenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="N-(2,6-Dinitro-3,5-bis(trifluoromethyl)phenyl)acetamide", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="2,6-Dinitro-3,5-bis(trifluoromethyl)aniline", fillcolor="#F1F3F4", fontcolor="#202124"];

G [label="3,5-Bis(trifluoromethyl)-o-phenylenediamine", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Nitration", color="#4285F4"];

B -> C [label="Reduction", color="#EA4335"];

C -> D [label="Acetylation", color="#34A853"];

D -> E [label="Dinitration", color="#4285F4"];

E -> F [label="Hydrolysis", color="#EA4335"];

F -> G [label="Reduction", color="#34A853"];

}

Figure 2: Workflow for the nitration of 1,3-bis(trifluoromethyl)benzene.

The nitro group is reduced to an amine.

Experimental Protocol:

A solution of 1-nitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent (e.g., methanol or ethanol) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added. The vessel is then placed on a Paar shaker and subjected to a hydrogen atmosphere (typically 2-4 bar) at room temperature for several hours until the reaction is complete, as monitored by TLC. The catalyst is then removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.[1]

Parameter Value Reactant 1-Nitro-3,5-bis(trifluoromethyl)benzene Reagents H₂, 10% Pd/C Solvent Methanol or Ethanol Pressure 2-4 bar Temperature Room Temperature Yield High (typically >95%)

Table 2: Quantitative data for the reduction of 1-nitro-3,5-bis(trifluoromethyl)benzene.

The amino group is protected as an acetamide to control the subsequent nitration.

Experimental Protocol:

In a round-bottom flask, 3,5-bis(trifluoromethyl)aniline is dissolved in glacial acetic acid. Acetic anhydride (1.3 equivalents) is added slowly. The mixture is heated to reflux for 2 hours. After cooling, the reaction mixture is poured into ice-cold water to precipitate the product. The solid N-(3,5-bis(trifluoromethyl)phenyl)acetamide is collected by vacuum filtration, washed with water, and dried.[2]

Parameter Value Reactant 3,5-Bis(trifluoromethyl)aniline Reagent Acetic anhydride Solvent Glacial acetic acid Temperature Reflux Reaction Time 2 hours Yield High

Table 3: Quantitative data for the acetylation of 3,5-bis(trifluoromethyl)aniline.

Two nitro groups are introduced ortho to the acetamido group.

Experimental Protocol:

N-(3,5-Bis(trifluoromethyl)phenyl)acetamide is dissolved in concentrated sulfuric acid in a three-necked flask, maintaining the temperature below 20 °C with an ice bath. A nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) is added dropwise over 30-45 minutes, ensuring the temperature does not exceed 10 °C. The mixture is stirred in the ice bath for an additional 2-3 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by vacuum filtration and washed with cold water.[2]

Parameter Value Reactant N-(3,5-Bis(trifluoromethyl)phenyl)acetamide Reagents Concentrated HNO₃, Concentrated H₂SO₄ Temperature 0-10 °C Reaction Time 3-4 hours Yield Moderate to high

Table 4: Quantitative data for the dinitration of N-(3,5-bis(trifluoromethyl)phenyl)acetamide.

The acetyl protecting group is removed.

Experimental Protocol:

The crude nitrated acetanilide is transferred to a round-bottom flask with a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material. After cooling, the product is isolated.[2]

Parameter Value Reactant N-(2,6-Dinitro-3,5-bis(trifluoromethyl)phenyl)acetamide Reagents Ethanol, Concentrated HCl Temperature Reflux Reaction Time 4-6 hours Yield High

Table 5: Quantitative data for the hydrolysis of the nitrated acetanilide.

The final step yields the target o-phenylenediamine.

Experimental Protocol:

2,6-Dinitro-3,5-bis(trifluoromethyl)aniline is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of Raney Nickel or Palladium on carbon is added, followed by the careful addition of hydrazine hydrate. The reaction is stirred at room temperature or gently heated until the reduction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the crude 3,5-bis(trifluoromethyl)-o-phenylenediamine, which can be purified by recrystallization or column chromatography.[3]

Parameter Value Reactant 2,6-Dinitro-3,5-bis(trifluoromethyl)aniline Reagents Raney Ni or Pd/C, Hydrazine hydrate Solvent Ethanol Temperature Room temperature to gentle reflux Yield Good to high

Table 6: Quantitative data for the final reduction step.

Figure 3: Workflow for the reduction of 2,6-dinitro-3,5-bis(trifluoromethyl)aniline.

Conclusion

References

Spectroscopic and Synthetic Profile of 3,5-bis(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-bis(trifluoromethyl)benzene-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data based on structure-activity relationships and available data for similar molecules.

Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| ¹H NMR | Solvent: CDCl₃ | |||

| H-4 | ~7.2 - 7.4 | s | - | Aromatic proton between the two trifluoromethyl groups. |

| H-6 | ~6.8 - 7.0 | s | - | Aromatic proton adjacent to an amino group. |

| -NH₂ | ~3.5 - 4.5 | br s | - | Broad singlet for the two amino protons; chemical shift can vary with concentration and solvent. |

| ¹³C NMR | Solvent: CDCl₃ | |||

| C-1 | ~140 - 145 | s | - | Carbon attached to the first amino group. |

| C-2 | ~135 - 140 | s | - | Carbon attached to the second amino group. |

| C-3 | ~130 - 135 | q | J(C-F) ≈ 30-35 | Carbon attached to a trifluoromethyl group. |

| C-4 | ~115 - 120 | s | - | Aromatic CH. |

| C-5 | ~130 - 135 | q | J(C-F) ≈ 30-35 | Carbon attached to a trifluoromethyl group. |

| C-6 | ~110 - 115 | s | - | Aromatic CH. |

| -CF₃ | ~123 - 128 | q | J(C-F) ≈ 270-275 | Trifluoromethyl carbon. |

| ¹⁹F NMR | Solvent: CDCl₃, Standard: CFCl₃ | |||

| -CF₃ | ~ -63 | s | - | Single peak for the six equivalent fluorine atoms of the two trifluoromethyl groups. |

Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Predicted Values | Notes |

| IR (cm⁻¹) | ||

| N-H Stretching | 3300 - 3500 (two bands) | Characteristic for primary amines. |

| C-H Aromatic Stretching | 3000 - 3100 | |

| C=C Aromatic Stretching | 1600 - 1650 | |

| C-N Stretching | 1250 - 1350 | |

| C-F Stretching | 1100 - 1200 (strong) | Characteristic for trifluoromethyl groups. |

| Mass Spec (m/z) | ||

| Molecular Ion [M]⁺ | 244.05 | Calculated for C₈H₆F₆N₂. |

| Major Fragments | [M-NH₂]⁺, [M-CF₃]⁺ | Fragmentation pattern would likely involve loss of amino and trifluoromethyl groups. |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine is not explicitly documented in a single source. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, primarily involving the dinitration of a suitable precursor followed by the reduction of the nitro groups.

Proposed Synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine

The proposed synthesis involves a two-step process starting from 1,3-bis(trifluoromethyl)benzene:

-

Dinitration: Nitration of 1,3-bis(trifluoromethyl)benzene to yield 1,2-dinitro-3,5-bis(trifluoromethyl)benzene.

-

Reduction: Reduction of the dinitro compound to the desired 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

Step 1: Synthesis of 1,2-dinitro-3,5-bis(trifluoromethyl)benzene

-

Materials:

-

1,3-bis(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

-

Procedure:

-

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 1,3-bis(trifluoromethyl)benzene dropwise.

-

To this mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

The precipitated product, 1,2-dinitro-3,5-bis(trifluoromethyl)benzene, is collected by filtration, washed with cold water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Step 2: Synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine

-

Materials:

-

1,2-dinitro-3,5-bis(trifluoromethyl)benzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrazine hydrate or a hydrogen source (e.g., H₂ gas)

-

-

Procedure (Catalytic Hydrogenation):

-

In a hydrogenation vessel, dissolve 1,2-dinitro-3,5-bis(trifluoromethyl)benzene in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

-

Alternatively, for a non-pressurized system, use hydrazine hydrate as the hydrogen source and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

Caption: Proposed synthesis of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Bis(trifluoromethyl)-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)-1,2-phenylenediamine is an aromatic diamine characterized by the presence of two trifluoromethyl groups on the benzene ring. These electron-withdrawing groups significantly influence the molecule's chemical properties, making it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and materials science sectors.[1][2] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine, along with detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine is presented in the table below.

| Property | Value | References |

| CAS Number | 367-65-7 | [1][2] |

| Molecular Formula | C₈H₆F₆N₂ | [1][2] |

| Molecular Weight | 244.14 g/mol | [1][2] |

| Melting Point | 44°C to 49°C | [1][2] |

| Appearance | Solid | |

| InChI Key | BRLIJPMFMGTIAW-UHFFFAOYSA-N | [1] |

Solubility Profile

Qualitative and Predicted Solubility

The presence of two polar amino groups and a largely nonpolar bis(trifluoromethyl)benzene backbone suggests a nuanced solubility. The compound is known to be insoluble in water.[1][2] Based on the principle of "like dissolves like," it is expected to have better solubility in polar aprotic and some polar protic organic solvents.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Insoluble | High polarity of water is incompatible with the large fluorinated aromatic core.[1][2] |

| Methanol, Ethanol | Moderately Soluble | The hydroxyl group can hydrogen bond with the amino groups, but the overall polarity might not be optimal. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a good solvent. |

| Dichloromethane (DCM) | Moderately to Sparingly Soluble | A less polar solvent, may have limited solvating power for the polar amino groups. |

| Ethyl Acetate | Moderately Soluble | Intermediate polarity may provide reasonable solubility. |

| Hexanes, Toluene | Sparingly Soluble to Insoluble | Nonpolar solvents are unlikely to effectively solvate the polar amino groups. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol, based on established methods for determining the equilibrium solubility of pharmaceutical compounds, can be used to obtain quantitative solubility data.[3][4]

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-bis(trifluoromethyl)-1,2-phenylenediamine to a known volume of the selected solvent in a sealed, clear glass vial. The excess solid should be visually apparent.

-

Prepare separate vials for each solvent to be tested.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or stirrer.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated. Preliminary experiments can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Separate the supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed to pellet the excess solid.

-

Filtration: Carefully filter the solution using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. Ensure the filter material is compatible with the solvent.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Caption: A flowchart outlining the process for evaluating the photostability of a chemical substance according to ICH guidelines.

Conclusion

3,5-Bis(trifluoromethyl)-1,2-phenylenediamine is a compound with specific handling and storage requirements owing to its likely sensitivity to light and oxidation. While it is insoluble in water, it is predicted to be soluble in various polar aprotic organic solvents. The lack of comprehensive quantitative data in the literature necessitates experimental determination of its solubility and stability profiles for specific applications. The protocols and workflows provided in this guide offer a robust framework for researchers to generate this critical data, ensuring the successful application of this versatile chemical intermediate in research and development.

References

- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 2. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Characterization of C8H6F6N2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and, most importantly, a systematic approach to the structural elucidation and characterization of compounds with the molecular formula C8H6F6N2. Given that this formula can represent a multitude of isomers, this document focuses on the analytical workflow required to identify and characterize a specific isomer.

Physicochemical Properties

The molecular formula C8H6F6N2 dictates a specific elemental composition and molecular weight, which are fundamental properties for any compound under investigation. These theoretical values are the initial benchmarks in the characterization process.

| Property | Value |

| Molecular Formula | C8H6F6N2 |

| Exact Mass | 272.0439 g/mol |

| Molecular Weight | 272.14 g/mol |

| Elemental Composition | C: 35.31%, H: 2.22%, F: 41.88%, N: 10.29% |

The Challenge of Isomerism

The molecular formula C8H6F6N2 does not describe a single, unique chemical entity. Instead, it represents a vast number of potential structural isomers, which are molecules that have the same molecular formula but a different arrangement of atoms. This structural diversity can lead to significantly different chemical, physical, and biological properties.

Potential structural features of C8H6F6N2 isomers could include:

-

Aromatic Systems: A central benzene or pyridine ring is a common scaffold.

-

Fluorinated Groups: The six fluorine atoms could be present as two trifluoromethyl (-CF3) groups, or as individual fluorine substitutions on an aromatic ring or alkyl side chains.

-

Nitrogen-Containing Functional Groups: The two nitrogen atoms could be part of a heterocyclic ring system (e.g., quinazoline, quinoxaline), or present as amino (-NH2), nitro (-NO2), or cyano (-CN) groups.

The diagram below illustrates the concept of structural isomerism for C8H6F6N2, showcasing a few hypothetical examples of how the atoms can be arranged differently.

Caption: Potential structural diversity of C8H6F6N2 isomers.

Experimental Workflow for Structural Elucidation

A systematic and multi-technique approach is essential for the unambiguous identification of an unknown C8H6F6N2 isomer. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for the structural elucidation of a C8H6F6N2 isomer.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the sample and, if necessary, to purify the compound of interest.

-

Methodology:

-

Column Selection: A reverse-phase C18 column is a common starting point for many organic molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: A Diode Array Detector (DAD) or UV detector to monitor the elution profile. The UV-Vis spectrum can provide preliminary information about the presence of chromophores.

-

Purity Assessment: Integration of the peak area at a relevant wavelength provides a quantitative measure of purity.

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and determine the exact mass of the molecule.

-

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is suitable for a wide range of polar and semi-polar compounds.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy.

-

Data Analysis: The measured mass is compared to the theoretical exact mass of C8H6F6N2 (272.0439). A mass error of less than 5 ppm is typically required to confidently confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure and connectivity of a molecule.

-

¹H NMR:

-

Objective: To identify the number and types of protons and their neighboring environments.

-

Protocol:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Analyze the chemical shifts, integration (relative number of protons), and coupling patterns (splitting) to deduce proton connectivity. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[1]

-

-

-

¹³C NMR and DEPT:

-

Objective: To determine the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C).

-

Protocol:

-

Use the same sample as for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. Aromatic carbons typically resonate between 120-150 ppm.[1]

-

Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

-

¹⁹F NMR:

-

Objective: Crucial for fluorinated compounds, this technique identifies the number and chemical environments of the fluorine atoms.

-

Protocol:

-

Acquire a ¹⁹F NMR spectrum. The chemical shifts are highly sensitive to the local electronic environment.

-

Observe for couplings between fluorine and hydrogen (¹H-¹⁹F) or carbon (¹³C-¹⁹F) to establish connectivity.

-

-

-

2D NMR (COSY, HSQC, HMBC):

-

Objective: To piece together the molecular skeleton by establishing correlations between different nuclei.

-

Protocols:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for identifying quaternary carbons and piecing together different fragments of the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the presence of specific functional groups.

-

Methodology:

-

The sample can be analyzed as a solid (KBr pellet), a thin film, or in solution.

-

Characteristic absorption bands can indicate the presence of:

-

N-H bonds (e.g., in amines) around 3300-3500 cm⁻¹.

-

C=N bonds (e.g., in imines or heterocycles) around 1600-1690 cm⁻¹.

-

C-F bonds, which typically show strong absorptions in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H and C=C bonds.

-

-

Biological Activity Screening

Given that many fluorinated nitrogen-containing heterocyclic compounds exhibit biological activity, a new isomer of C8H6F6N2 would be a candidate for biological screening.[2][3][4] A general initial screening cascade could involve:

-

Cytotoxicity Assays: To determine the compound's toxicity against various cell lines.

-

Enzyme Inhibition Assays: Targeting specific enzymes relevant to a disease of interest (e.g., kinases, proteases).

-

Receptor Binding Assays: To assess the compound's affinity for specific biological receptors.

Conclusion

The molecular formula C8H6F6N2 represents a wide array of potential chemical structures. A definitive characterization of a specific isomer requires a rigorous and systematic application of modern analytical techniques. The workflow and protocols outlined in this guide, beginning with purity assessment and molecular formula confirmation, and culminating in detailed structural elucidation through a suite of NMR experiments, provide a robust framework for researchers in the field of chemical and pharmaceutical sciences. The structural information obtained is the critical foundation for understanding the compound's properties and potential applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethyl-Substituted Diamines: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design in medicinal chemistry, materials science, and catalysis. Among these, the trifluoromethyl (CF₃) group stands out for its unique electronic properties, steric profile, and metabolic stability. When appended to a diamine scaffold, the resulting trifluoromethyl-substituted diamines offer a powerful and versatile platform for the development of novel pharmaceuticals, high-performance polymers, and efficient catalysts. This technical guide provides an in-depth overview of the research applications of trifluoromethyl-substituted diamines, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly modulate the pKa of the amino groups, influencing their binding affinities and reactivity.[1] Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability and improve pharmacokinetic profiles of drug candidates.[2] In materials science, the bulkiness and stability of the trifluoromethyl group contribute to the creation of polymers with desirable properties such as enhanced solubility, thermal stability, and specific optical and dielectric characteristics.[3] In catalysis, the electronic and steric influence of the CF₃ group on a diamine ligand can profoundly impact the stereoselectivity and efficiency of metal-catalyzed reactions.

This guide will explore the multifaceted applications of these valuable building blocks across key scientific disciplines.

Medicinal Chemistry Applications: Dipeptidyl Peptidase 4 (DPP-4) Inhibitors

Trifluoromethyl-substituted diamine moieties have emerged as a critical component in the design of potent and selective inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a key therapeutic target for the management of type 2 diabetes.[4] DPP-4 is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.[2]

The trifluoromethyl group in these inhibitors often plays a crucial role in enhancing binding affinity to the S2 extensive pocket of the DPP-4 enzyme.[4] The incorporation of this group can lead to a significant improvement in the pharmacokinetic profile of the drug candidates.[5]

Signaling Pathway of DPP-4 Inhibition

Caption: Signaling pathway illustrating the role of DPP-4 in glucose homeostasis and its inhibition by trifluoromethyl-substituted diamine-based drugs.

Quantitative Data: In Vitro Potency of Trifluoromethyl-Substituted DPP-4 Inhibitors

| Compound | Structure | DPP-4 IC₅₀ (nM) | Reference |

| Sitagliptin | (Structure not containing a trifluoromethyl-substituted diamine, for comparison) | 18 | [6] |

| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl-2-azabicyclo[2.2.1]heptane | 16.8 ± 2.2 | [7] |

| HSK7653 (Compound 2) | Trifluoromethyl-substituted tetrahydropyran derivative | 1.1 ± 0.2 | [5] |

Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Vicinal Diamine

This protocol describes a general method for the asymmetric decarboxylative Mannich addition reaction to prepare trifluoromethyl-containing vicinal diamines, as reported by Palacios et al.[8]

Materials:

-

(Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine

-

Appropriate aldehyde

-

Lithium 2,2-diphenylglycinate

-

Dry tetrahydrofuran (THF)

-

3-Nitrobenzoic acid

Procedure:

-

To a solution of lithium 2,2-diphenylglycinate (1.2 equiv.) in dry THF (5 mL) at -78 °C under a nitrogen atmosphere, add a solution of the corresponding aldehyde (1.0 equiv.) in dry THF (2 mL).

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add a solution of (Ss)-N-t-butylsulfinyl-3,3,3-trifluoroacetaldimine (1.5 equiv.) in dry THF (2 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-containing vicinal diamine.

Materials Science Applications: High-Performance Polyimides

Aromatic trifluoromethyl-substituted diamines are key monomers in the synthesis of high-performance polyimides. The incorporation of the bulky and electron-withdrawing CF₃ groups into the polymer backbone disrupts chain packing, leading to enhanced solubility in organic solvents, which is a significant advantage for processing.[3] Concurrently, these modifications often improve thermal stability, lower the dielectric constant, and increase optical transparency, making these materials highly desirable for applications in microelectronics, aerospace, and as flexible substrates for electronic devices.[3]

A prominent example of a trifluoromethyl-substituted diamine used in polyimide synthesis is 2,2'-bis(trifluoromethyl)benzidine (TFMB).[5]

Experimental Workflow: Polyimide Synthesis from Trifluoromethyl-Substituted Diamines

Caption: General workflow for the synthesis of high-performance polyimide films from trifluoromethyl-substituted diamines.

Quantitative Data: Properties of Polyimides Derived from Trifluoromethyl-Substituted Diamines

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (T g , °C) | 5% Weight Loss Temp. (T d5 , °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| TFMB | PMDA | >400 | 497 | - | - | [8] |

| 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone | 6FDA | 281 | 561 (N₂) / 520 (air) | - | - | [3] |

| 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl) aniline | Terephthalic acid | >300 | >400 | - | - | [9] |

Experimental Protocol: Synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB)

A common industrial synthesis of TFMB involves a multi-step process.[5]

Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl

-

Prepare a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene.

-

React the Grignard reagent with iron(III) chloride in the presence of an oxidizing agent to form 2,2'-bis(trifluoromethyl)biphenyl.

Step 2: Nitration

-

Nitrate the 2,2'-bis(trifluoromethyl)biphenyl from Step 1 to yield 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

Step 3: Reduction

-

Reduce the dinitro compound from Step 2 using hydrogen gas over a palladium on carbon (Pd/C) catalyst to produce 2,2'-bis(trifluoromethyl)benzidine.[5]

Catalysis Applications: Chiral Ligands for Asymmetric Synthesis

Chiral trifluoromethyl-substituted diamines are valuable ligands in asymmetric catalysis. The presence of the trifluoromethyl group can influence the electronic properties of the metal center and create a unique steric environment, leading to high enantioselectivity in various transformations.[10] These ligands have shown promise in iridium-catalyzed asymmetric transfer hydrogenation of ketones, a crucial reaction for the synthesis of chiral alcohols.[10]

Logical Relationship: Enantioselective Catalysis using Chiral Trifluoromethyl-Diamine Ligands

Caption: Logical relationship illustrating the role of a chiral trifluoromethyl-substituted diamine ligand in forming an active catalyst for enantioselective transformations.

Quantitative Data: Performance in Asymmetric Transfer Hydrogenation

| Substrate | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Acetophenone | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 92 | >99 | [8] |

| 1-(4-Bromophenyl)ethan-1-one | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 95 | >99 | [8] |

| 1-(Thiophen-2-yl)ethan-1-one | Polymeric chiral diamine with trifluoromethyl substituents | Ir-PDA-6d | 99 | >99 | [8] |

Experimental Protocol: Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The following is a general procedure for the asymmetric transfer hydrogenation of a ketone using an in situ prepared iridium catalyst with a chiral diamine ligand.[8]

Materials:

-

[Ir(Cp*)Cl₂]₂

-

Chiral trifluoromethyl-substituted diamine ligand

-

Ketone substrate

-

Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

-

Methanol as the solvent

Procedure:

-

In a reaction vessel, dissolve [Ir(Cp*)Cl₂]₂ (0.0025 mmol) and the chiral diamine ligand (0.0055 mmol) in methanol (1 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

-

Add the ketone substrate (0.5 mmol) to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope (0.2 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

Trifluoromethyl-substituted diamines represent a class of highly valuable and versatile building blocks with significant potential across multiple domains of chemical research. In medicinal chemistry, they are instrumental in the design of potent enzyme inhibitors with improved pharmacokinetic properties. In materials science, their incorporation into polymers leads to materials with enhanced processability, thermal stability, and desirable optical and electronic properties. In catalysis, they serve as effective chiral ligands for asymmetric transformations, enabling the synthesis of enantioenriched molecules. The continued exploration of new synthetic methodologies for these diamines and a deeper understanding of their structure-property relationships will undoubtedly unlock further innovative applications in the future. This guide serves as a foundational resource for researchers seeking to harness the unique attributes of trifluoromethyl-substituted diamines in their respective fields.

References

- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]

- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of diverse dipeptidyl peptidase IV inhibitors via structure-based virtual screening [ouci.dntb.gov.ua]

- 7. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of trifluoromethyl-containing vicinal diamines by asymmetric decarboxylative mannich addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. This key chemical intermediate, noted for the presence of two trifluoromethyl groups, is of significant interest in medicinal chemistry and materials science.

Introduction

This compound, also known as 3,5-bis(trifluoromethyl)-o-phenylenediamine, is an aromatic diamine that has garnered attention as a versatile building block in the synthesis of a variety of complex molecules. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity and properties of the benzene ring and the amino functionalities, making it a valuable component in the design of novel pharmaceuticals and advanced materials.

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of fluorinated organic compounds. The introduction of trifluoromethyl groups into organic molecules became a key strategy in the mid-20th century to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of precursors like 3,5-bis(trifluoromethyl)aniline was a logical step in accessing a wider range of fluorinated synthons. The preparation of the target diamine likely followed established methodologies for the introduction of an amino group ortho to an existing one, primarily through a nitration and subsequent reduction pathway.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its application in synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 367-65-7 |

| Molecular Formula | C₈H₆F₆N₂ |

| Molecular Weight | 244.14 g/mol |

| Appearance | Solid |

| Melting Point | 42-44 °C |

| Boiling Point | 228.2 ± 40.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

Synthetic Pathways

The primary synthetic route to this compound involves a two-step process starting from the readily available 3,5-bis(trifluoromethyl)aniline. This process includes the nitration of the aniline derivative followed by the reduction of the resulting nitro compound.

Caption: General synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)aniline (Precursor)

A common method for the synthesis of the precursor, 3,5-Bis(trifluoromethyl)aniline, involves the catalytic hydrogenation of 3,5-Bis(trifluoromethyl)nitrobenzene.

-

Procedure:

-

In a 1L autoclave, combine 259g (1 mol) of 3,5-Bis(trifluoromethyl)nitrobenzene and 500g of ethyl acetate.

-

Add 5g of palladium on carbon (Pd/C) as a catalyst.

-

Seal the autoclave and raise the temperature to 60°C.

-

Introduce hydrogen gas to a pressure of 2 MPa.

-

Maintain the temperature and pressure with stirring for 20 hours.

-

After the reaction is complete, cool the autoclave, filter the mixture to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

The crude product is then purified by distillation to yield 3,5-Bis(trifluoromethyl)aniline.[1]

-

Step 2: Synthesis of a Related Diamine: N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

-

Procedure for Catalytic Hydrogenation:

-

In a Paar shaker hydrogenation apparatus, prepare a mixture of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline (10.8 mmol, 3.93 g) and 10% palladium on carbon (100 mg) in ethanol (50 mL).

-

Pressurize the apparatus with hydrogen gas to 4 bar.

-

Shake the mixture at 25°C for 6 hours.

-

Upon completion of the reaction, vent the apparatus and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Evaporate the volatile components from the filtrate under vacuum to yield the crude diamine product.[2][3]

-

This protocol can be adapted for the reduction of 2-nitro-3,5-bis(trifluoromethyl)aniline to produce the target this compound.

Applications in Research and Development

The unique electronic properties conferred by the two trifluoromethyl groups make this compound a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Synthesis: The diamine functionality provides a scaffold for the construction of various heterocyclic systems, which are prevalent in many drug molecules. The trifluoromethyl groups can enhance the metabolic stability and membrane permeability of the final active pharmaceutical ingredient (API).

-

Materials Science: This compound can be used as a monomer in the synthesis of high-performance polymers. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

-

Ligand Synthesis: The two adjacent amino groups are ideal for the synthesis of bidentate ligands for coordination chemistry. The electronic nature of the trifluoromethyl groups can be used to tune the properties of the resulting metal complexes.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from starting materials to the potential applications of this compound.

Caption: Workflow from synthesis to applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis, primarily through the nitration and reduction of 3,5-bis(trifluoromethyl)aniline, provides access to a building block with unique electronic and physicochemical properties. The detailed understanding of its synthesis and characteristics presented in this guide is intended to support researchers and scientists in leveraging this compound for the development of novel and innovative chemical entities.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-bis(trifluoromethyl)-o-phenylenediamine (CAS No. 367-65-7), a crucial building block in pharmaceutical and material sciences. Due to its chemical properties and potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

3,5-Bis(trifluoromethyl)-o-phenylenediamine, also known as 1,2-diamino-3,5-bis(trifluoromethyl)benzene, is a crystalline powder that can range in color from orange to brown or purple.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)-o-phenylenediamine

| Property | Value | Reference |

| CAS Number | 367-65-7 | [1][2] |

| Molecular Formula | C₈H₆F₆N₂ | [2] |

| Molecular Weight | 244.14 g/mol | [2] |

| Appearance | Crystals or powder or crystalline powder, orange to brown or purple | [1] |

| Melting Point | 44.5-50.5 °C | [1] |

| Assay (GC) | ≥96.0% | [1] |

Hazard Identification and Classification

This compound is classified as hazardous and requires careful handling. The primary hazards are summarized in Table 2.

Table 2: Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3] |

| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[3] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause respiratory irritation.[3] |

The signal word for this chemical is Danger .[3]

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with 3,5-bis(trifluoromethyl)-o-phenylenediamine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following diagram outlines the required PPE.

Caption: Mandatory Personal Protective Equipment (PPE) Protocol.

Engineering Controls

Engineering controls are crucial for minimizing exposure.

-

Ventilation: Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is required for all operations that may generate dust or vapors.[3]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4][5]

Handling and Storage Procedures

The following workflow illustrates the proper procedure for handling and storing the compound.

Caption: Handling and Storage Workflow.

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Take off immediately all contaminated clothing and wash it before reuse.[3]

Storage Conditions:

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or doctor. | [3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. | [3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3] |

Accidental Release Measures

The logical flow for responding to a spill is detailed below.

Caption: Spill Response Logical Flow.

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products and exposure to light.[3]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[6]

Toxicological Information

The toxicological properties of 3,5-bis(trifluoromethyl)-o-phenylenediamine have not been thoroughly investigated. However, based on available data, it is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[3] It causes skin irritation and serious eye damage, and may cause respiratory irritation.[3] To the best of current knowledge, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% 1 g | Request for Quote [thermofisher.com]

- 2. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. peptide.com [peptide.com]

Commercial availability and suppliers of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of this compound, a key building block in medicinal chemistry and materials science. The inclusion of two trifluoromethyl groups on the phenylenediamine core significantly influences its chemical properties, making it a valuable synthon for the development of novel therapeutic agents and advanced materials.

Commercial Availability and Suppliers

This compound (CAS No. 367-65-7) is readily available from a range of chemical suppliers. The compound, with a molecular formula of C₈H₆F₆N₂ and a molecular weight of 244.14 g/mol , is typically supplied as a solid.[1] Researchers can source this chemical from major distributors, with varying purities and quantities to suit laboratory-scale research and larger development projects.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Thermo Fisher Scientific (Alfa Aesar) | L18180 | 97% | 1 g, 5 g |

| Sigma-Aldrich | MNO000020 | Not specified | 1 g |

| Santa Cruz Biotechnology | sc-280383 | Not specified | 1 g, 5 g, 10 g |

| BLDpharm | BD138385 | ≥97.0% (GC) | 1 g, 5 g, 25 g |

| Crescent Chemical Company | MNO000020-1G | Not specified | 1 g |

| Echemi | Varies by supplier | Varies | Varies |

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Synthetic Approaches: Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and efficient synthetic route can be inferred from the preparation of structurally similar compounds, such as N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[2][3] The most probable synthetic pathway involves a two-step process: a nucleophilic aromatic substitution to introduce a nitro group, followed by a reduction to the diamine.

A general experimental protocol based on this analogous synthesis is outlined below:

Step 1: Synthesis of 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene

A likely precursor for the target molecule is 1,2-dinitro-3,5-bis(trifluoromethyl)benzene. The synthesis would likely proceed via a nucleophilic aromatic substitution reaction on a suitable starting material like 1,3-bis(trifluoromethyl)benzene.

Step 2: Reduction to this compound

The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.

Illustrative Experimental Protocol:

-

Materials: 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene, Palladium on carbon (Pd/C) catalyst (e.g., 10%), Ethanol or other suitable solvent, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent such as ethanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.

-

Applications in Drug Development and Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a variety of biologically active molecules due to the unique properties conferred by the trifluoromethyl groups, such as increased metabolic stability and enhanced binding affinity.

Anticancer Activity

A notable application of a derivative of 3,5-bis(trifluoromethyl)phenyl is in the development of novel anticancer agents. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit the growth of liver tumor cells.[4] This compound directly binds to Hepatocyte Nuclear Factor 4 alpha (HNF 4α), leading to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] The inhibition of STAT3 signaling ultimately induces apoptosis in cancer cells.[4]

Kinase Inhibition

The 3,5-bis(trifluoromethyl)phenyl moiety is also incorporated into potent kinase inhibitors. Derivatives containing this group have demonstrated significant inhibitory activity against various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[5] The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the binding of these inhibitors to the kinase domain.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical relationships and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. 3,5-Bis(trifluoromethyl)-o-phenylenediamine, 97% | Fisher Scientific [fishersci.ca]

- 2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Amine Groups in 3,5-Bis(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amine groups in 3,5-bis(trifluoromethyl)benzene-1,2-diamine. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the two strongly electron-withdrawing trifluoromethyl (CF₃) groups. These groups significantly modulate the nucleophilicity and basicity of the adjacent ortho-diamine functionality, influencing its behavior in a range of chemical transformations. This document details the expected reactivity in key reactions such as condensation, diazotization, N-acylation, and N-alkylation, supported by data from analogous systems. Detailed experimental protocols, adapted from closely related compounds, are provided to guide synthetic efforts.

Introduction

3,5-Bis(trifluoromethyl)benzene-1,2-diamine is an aromatic diamine characterized by a benzene ring substituted with two amine groups in an ortho relationship and two trifluoromethyl groups meta to each other. The presence of the CF₃ groups has a profound impact on the electron density of the aromatic ring and, consequently, on the reactivity of the amine functionalities. Understanding this reactivity is crucial for the effective utilization of this building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

The primary focus of this guide is to provide a detailed examination of how the electronic effects of the trifluoromethyl groups influence the nucleophilic character of the amine groups and to present practical guidance for performing common synthetic transformations.

Electronic Effects of Trifluoromethyl Groups on Amine Reactivity

The two trifluoromethyl groups on the benzene ring are powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring. As a result, the lone pairs of electrons on the nitrogen atoms of the amine groups are less available for donation, leading to a marked decrease in both the basicity and nucleophilicity of the amines compared to unsubstituted 1,2-phenylenediamine.

This reduced nucleophilicity is a critical consideration in planning synthetic routes involving 3,5-bis(trifluoromethyl)benzene-1,2-diamine, as reactions that proceed readily with more electron-rich diamines may require more forcing conditions or alternative catalytic systems. In the case of unsymmetrical diamines containing trifluoromethyl groups, the amine functionality in closer proximity to these electron-withdrawing moieties exhibits significantly lower nucleophilicity.[1]

Key Reactions and Reactivity Profile

Condensation Reactions

Table 1: Predicted Parameters for Condensation Reactions

| Reactant | Product | Catalyst | Solvent | Temperature (°C) | Predicted Yield |

| Benzil | 2,3-Diphenyl-6,8-bis(trifluoromethyl)quinoxaline | Acetic Acid | Ethanol | Reflux | Good to Excellent |

| Glyoxal | 6,8-Bis(trifluoromethyl)quinoxaline | Acetic Acid | Ethanol | Reflux | Moderate to Good |

Diazotization

The diazotization of o-phenylenediamines is a well-established method for the synthesis of benzotriazoles.[3] This reaction proceeds via the formation of a mono-diazonium salt, which then undergoes intramolecular cyclization. It is highly probable that 3,5-bis(trifluoromethyl)benzene-1,2-diamine will undergo a similar transformation to yield 5,7-bis(trifluoromethyl)-1H-benzotriazole. The electron-withdrawing nature of the trifluoromethyl groups is not expected to inhibit this intramolecular reaction.

Table 2: Predicted Parameters for Diazotization

| Reagents | Product | Solvent | Temperature (°C) | Predicted Yield |

| NaNO₂, HCl | 5,7-Bis(trifluoromethyl)-1H-benzotriazole | Water/Acetic Acid | 0 - 5 | High |

N-Acylation

The acylation of the amine groups in 3,5-bis(trifluoromethyl)benzene-1,2-diamine with acyl chlorides or anhydrides is expected to proceed, though potentially at a slower rate than with more nucleophilic amines. The use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to scavenge the acid byproduct. Due to the presence of two amine groups, a mixture of mono- and di-acylated products is possible, with the reaction conditions influencing the product distribution. The second acylation will likely be slower than the first due to the deactivating effect of the first acyl group.

Table 3: Predicted Parameters for N-Acylation

| Acylating Agent | Product (Di-acylated) | Base | Solvent | Temperature (°C) | Predicted Yield |

| Acetyl Chloride | N,N'-(3,5-Bis(trifluoromethyl)-1,2-phenylene)diacetamide | Triethylamine | Dichloromethane | 0 to RT | Moderate to High |

| Benzoyl Chloride | N,N'-(3,5-Bis(trifluoromethyl)-1,2-phenylene)dibenzamide | Pyridine | Tetrahydrofuran | RT to Reflux | Moderate to High |

N-Alkylation

Direct N-alkylation with alkyl halides may be challenging due to the reduced nucleophilicity of the amine groups. Reductive amination, however, presents a more viable pathway for N-alkylation. This involves the condensation of the diamine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ.

Table 4: Predicted Parameters for N-Alkylation via Reductive Amination

| Carbonyl Compound | Reducing Agent | Product (Di-alkylated) | Solvent | Temperature (°C) | Predicted Yield |

| Benzaldehyde | Sodium triacetoxyborohydride | N1,N2-Dibenzyl-3,5-bis(trifluoromethyl)benzene-1,2-diamine | Dichloroethane | RT | Moderate |

| Acetone | Sodium cyanoborohydride | N1,N2-Diisopropyl-3,5-bis(trifluoromethyl)benzene-1,2-diamine | Methanol | RT | Moderate |

Experimental Protocols

The following protocols are adapted from literature procedures for structurally similar compounds and are provided as a starting point for the synthesis and derivatization of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

Synthesis of 3,5-Bis(trifluoromethyl)benzene-1,2-diamine

The synthesis of the title compound can be achieved through a two-step process starting from 1,3-bis(trifluoromethyl)-2-nitroaniline.

Step 1: Nitration of 1,3-bis(trifluoromethyl)benzene

A detailed protocol for the synthesis of the precursor can be adapted from known procedures for the nitration of substituted benzenes.

Step 2: Reduction of 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene

A general procedure for the reduction of a dinitro compound to a diamine is as follows[4]:

-

Dissolve 1,2-dinitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

-

Purify the product by column chromatography or recrystallization as needed.

Protocol for Condensation with Benzil

-

In a round-bottom flask, dissolve 1.0 mmol of 3,5-bis(trifluoromethyl)benzene-1,2-diamine in 20 mL of ethanol.

-

Add 1.0 mmol of benzil to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum.

Protocol for Diazotization to form 5,7-Bis(trifluoromethyl)-1H-benzotriazole

-

Dissolve 1.0 mmol of 3,5-bis(trifluoromethyl)benzene-1,2-diamine in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.1 mmol of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

Visualizations

Reaction Pathways

Caption: Key reaction pathways of 3,5-bis(trifluoromethyl)benzene-1,2-diamine.

Experimental Workflow for Synthesis and Derivatization

Caption: General experimental workflow for synthesis and derivatization.

Conclusion